The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide is a complex organic molecule with significant implications in medicinal chemistry. It features a unique structure that combines a cyclopenta[c]pyridazin moiety with a triazole group. The compound is classified under the category of propanamides and is notable for its potential biological activities.
The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide typically involves several key steps:
Common reagents include acids, bases, and catalysts to facilitate these reactions, optimizing yields and purity through controlled conditions .
The molecular structure of this compound can be represented using various notations:
O=C(C(n1nc2CCCc2cc1=O)C)Nc1nc2c(s1)CCCC2
InChI=1S/C17H20N4O2S/c18-17(19,20)13-5-1-4-12(9-13)16(25)21-7-8-23
The structure features a cyclopenta[c]pyridazin core fused with various functional groups that contribute to its chemical reactivity and biological activity .
The compound can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions are typically optimized for temperature, pressure, and pH to achieve desired transformations.
The physical properties of this compound include:
Chemical properties include:
Further analysis often involves techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) for characterization.
This compound has potential applications in various fields including:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2